1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-methoxyphenylacetic acid with piperidine-3-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the methoxy group yields 1-[2-(4-Hydroxyphenyl)acetyl]piperidine-3-carboxylic acid.
- Reduction of the carbonyl group results in 1-[2-(4-Methoxyphenyl)ethyl]piperidine-3-carboxylic acid .
Scientific Research Applications
1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s affinity for its targets .
Comparison with Similar Compounds
1-[2-(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid: Similar structure but with a different position of the methoxy group.
1-Acetylpiperidine-4-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
Uniqueness: 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the methoxy group, which influences its reactivity and binding affinity. This structural feature makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-6-4-11(5-7-13)9-14(17)16-8-2-3-12(10-16)15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSFRKSCKWWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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